molecular formula C13H12ClN3 B2928145 N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide CAS No. 338760-98-8

N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide

Cat. No.: B2928145
CAS No.: 338760-98-8
M. Wt: 245.71
InChI Key: FROVJBUIAZNRER-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide (CAS: 23565-10-8) is a heterocyclic compound featuring a pyridine core substituted with a 4-chlorophenyl group and a methylcarboximidamide moiety. Its molecular formula is C₁₂H₁₀ClN₃, and its structure (Fig. 1) includes a pyridine ring linked to a 4-chlorophenyl group via an imidamide bridge. The InChI key is CNBCJBZXCQVCGW-UHFFFAOYSA-N, and its SMILES representation is ClC1=CC=C(C=C1)NC(=N)C2=CC=NC=C2 . This compound is of interest due to its structural similarity to agrochemicals and pharmaceuticals, particularly those targeting insecticidal or enzymatic pathways.

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-methylpyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c1-15-13(10-6-8-16-9-7-10)17-12-4-2-11(14)3-5-12/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROVJBUIAZNRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with N-methyl-4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in Insecticidal Activity

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) () share the 4-chlorophenyl moiety but incorporate additional pyridine/thienopyridine rings and styryl groups. These structural modifications enhance their insecticidal potency against Aphis craccivora (cowpea aphid), surpassing the efficacy of acetamiprid, a commercial neonicotinoid.

Key Comparison (Table 1):

Compound Core Structure Key Substituents Insecticidal Activity (vs. Acetamiprid) Reference
Target Compound Pyridine 4-chlorophenyl, methylcarboximidamide Not reported
Compound 2 Pyridine-thioacetamide 4-chlorophenyl, distyryl, cyano Higher
Compound 3 Thienopyridine 4-chlorophenyl, distyryl, amino Higher

The superior activity of Compounds 2 and 3 highlights the role of extended conjugation (styryl groups) and heterocyclic diversity in enhancing bioactivity.

Halogen-Substituted Analogues in Enzymatic Inhibition

N-(4-halophenyl)maleimides (e.g., 4-fluoro, 4-chloro, 4-bromo, 4-iodo derivatives) () demonstrate that halogen size minimally affects inhibitory potency against monoacylglycerol lipase (MGL). For instance:

  • N-(4-chlorophenyl)maleimide (22) : IC₅₀ = 7.24 μM
  • N-(4-iodophenyl)maleimide (28) : IC₅₀ = 4.34 μM

This suggests that steric/electronic effects of halogens are less critical than the phenylmaleimide scaffold in MGL inhibition. However, the target compound’s imidamide group may confer distinct binding interactions compared to maleimides.

Antioxidant Hydroxamic Acid Derivatives

Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) () share the 4-chlorophenyl group but function as hydroxamic acids with antioxidant properties (e.g., DPPH radical scavenging). Unlike the target compound, these derivatives prioritize electron-deficient aromatic systems for redox activity, illustrating how minor structural changes redirect biological function.

Thiazolidinone-Hydrazide Hybrids

IIIo (), a thiazolidinone-hydrazide hybrid with a 4-chlorophenyl group, emphasizes the versatility of this substituent in diverse scaffolds. While IIIo’s bioactivity is unspecified, its synthesis via hydrazine hydrate reaction underscores methodological parallels with carboximidamide derivatives.

Biological Activity

N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and kinase inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with methyl 4-pyridinecarboximidate. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming its structural integrity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound, 4j , demonstrated significant inhibitory effects on glioblastoma cell lines. It exhibited low micromolar activity against the AKT2 kinase, which is implicated in oncogenic signaling pathways in glioma . The compound inhibited the formation of neurospheres from patient-derived glioma stem cells, showcasing its potential as an anti-glioma therapeutic agent.

2. Kinase Inhibition

The biological activity of this compound extends to its role as a kinase inhibitor. In a screening of 139 purified kinases, it was found to specifically inhibit AKT2 with an IC50 value of approximately 12 μM . This inhibition is crucial as AKT signaling is often dysregulated in various cancers, making this compound a candidate for targeted cancer therapies.

The mechanisms through which this compound exerts its biological effects involve modulation of signaling pathways associated with cell growth and survival. The inhibition of AKT2 leads to reduced phosphorylation of downstream targets involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds similar to this compound:

  • Study on Glioblastoma : A study demonstrated that compound 4j significantly inhibited glioma cell growth while showing minimal cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : Another investigation into the compound's interaction with VEGFA signaling revealed that it could modulate vascular endothelial growth factor pathways, which are critical in tumor angiogenesis .

Data Summary

Compound Target IC50 (μM) Effect
This compoundAKT212Inhibits glioblastoma growth
Related Compound 4j AKT114Inhibits glioblastoma growth

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide, and how are intermediates purified?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloroaniline with a substituted pyridine precursor under controlled heating (e.g., 2 hours at reflux in ethanol), followed by extraction with diethyl ether and washing steps. Purification often involves recrystallization from ethanol or methanol, leveraging differences in solubility . Intermediate purity is typically verified using HPLC (≥98% purity criteria) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, pyridine carbons at δ 150–160 ppm).
  • X-ray Crystallography : Determines bond angles, dihedral angles (e.g., 48.03° between aromatic rings), and hydrogen-bonding networks (e.g., N–H⋯N interactions forming eight-membered synthons) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+^+ ion).

Q. How do solubility characteristics influence solvent selection for recrystallization?

  • Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (ethanol, methanol) guides recrystallization. For example, low solubility in cold ethanol allows gradual crystal growth, enhancing purity. Solvent choice is validated by TLC or melting point consistency .

Advanced Research Questions

Q. What computational strategies predict the biological target interactions of this compound?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina model ligand-receptor binding (e.g., kinase domains), with scoring functions (ΔG values) prioritizing high-affinity poses.
  • MD Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns trajectories).
  • QSAR Models : Correlate substituent effects (e.g., Cl, methyl groups) with activity trends using descriptors like logP and H-bond acceptors .

Q. How can contradictions in biological activity data across assays be resolved?

  • Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC50_{50}) using fluorescence polarization and radiometric assays.
  • Cellular Context : Compare activity in cell-free vs. cell-based systems (e.g., HEK293 vs. HeLa) to account for membrane permeability or off-target effects.
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers and quantify assay variability .

Q. What reaction conditions optimize synthetic yield without compromising purity?

  • Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings, optimizing equivalents (1–5 mol%).
  • Temperature/Time : Microwave-assisted synthesis (80–120°C, 30–60 min) reduces side products vs. traditional reflux.
  • Workup Protocols : Liquid-liquid extraction (ethyl acetate/water) removes unreacted amines; column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .

Q. How do hydrogen-bonding patterns in crystallography impact the compound’s stability and packing?

  • Answer : Centrosymmetric N–H⋯N hydrogen bonds (2.8–3.0 Å) form dimeric aggregates, stabilizing crystal lattices. Analysis via Mercury software reveals C(4) chains along the b-axis, influencing mechanical stability and melting points .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments.
  • Crystallography Refinement : Apply SHELXL with riding H-atom models (Uiso_{iso} = 1.2–1.5×Uequiv_{equiv}) and anisotropic displacement parameters for non-H atoms .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (4-parameter logistic fit) for IC50_{50} determination .

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